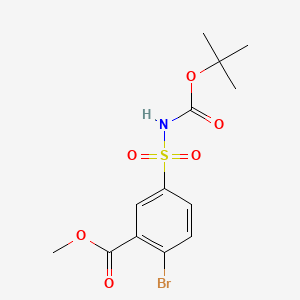

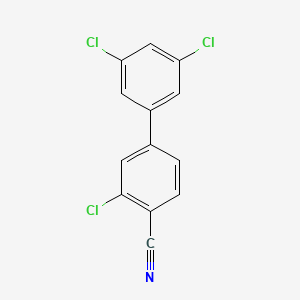

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” is a chemical compound with the molecular formula C13H6Cl3N . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” can be analyzed using various spectroscopic methods. The compound has a molecular weight of 282.56 .Physical And Chemical Properties Analysis

“2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” is a white to almost white crystalline powder . It has a molecular weight of 282.56 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” is used in the synthesis of dichlorobenzamide derivatives .

Method of Application

The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Results or Outcomes

The structures of compounds 4 and 6 were established by X-ray crystallography . Compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 . The unit cell of 6 has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .

Pharmacology

“2-Chloro-4-(3,5-dichlorophenyl)benzonitrile” is used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid , which is a valuable intermediate for the synthesis of medicines, including antibacterials .

Method of Application

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid involves a reaction sequence involving nitration, selective reduction, diazotisation and chlorination . The precursor, 4-chloro-3,5-difluorobenzonitrile, is treated with concentrated nitric acid/sulfuric acid and then sodium nitrite solution .

Results or Outcomes

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile was achieved in good yield .

For example, chlorobenzene derivatives have a lot of application ranges of physical, chemical, and biological properties. Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities . On the other hand, arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry and biology .

For example, chlorobenzene derivatives have a lot of application ranges of physical, chemical, and biological properties. Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities . On the other hand, arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry and biology .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-4-(3,5-dichlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTWONBGMKFTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742731 |

Source

|

| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile | |

CAS RN |

1355246-88-6 |

Source

|

| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)